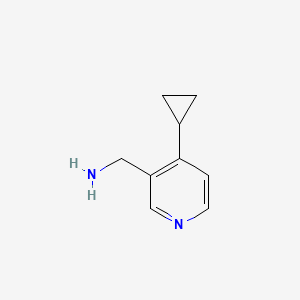

(4-Cyclopropylpyridin-3-yl)methanamine

Description

Properties

Molecular Formula |

C9H12N2 |

|---|---|

Molecular Weight |

148.20 g/mol |

IUPAC Name |

(4-cyclopropylpyridin-3-yl)methanamine |

InChI |

InChI=1S/C9H12N2/c10-5-8-6-11-4-3-9(8)7-1-2-7/h3-4,6-7H,1-2,5,10H2 |

InChI Key |

QSTFZEIGACWOBS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=C(C=NC=C2)CN |

Origin of Product |

United States |

Preparation Methods

General Synthesis

One of the common methods for synthesizing (4-Cyclopropylpyridin-3-yl)methanamine involves the reaction of 4-cyclopropylpyridine with formaldehyde and ammonia under controlled conditions. This method introduces the methanamine group through a reductive amination process. The reaction typically takes place in aqueous or alcoholic solvents, with catalysts such as Raney nickel or palladium employed to enhance efficiency.

Cyclization Approach

Another pathway involves cyclization reactions using precursors that already contain pyridine rings. Functional group modifications are applied post-cyclization to introduce the methanamine group. This approach may include steps such as halogenation, nucleophilic substitution, or reductive amination.

Industrial Production Methods

Batch Reactions

In industrial settings, large-scale batch reactions are employed to synthesize (4-Cyclopropylpyridin-3-yl)methanamine. These reactions are optimized for high yield and purity by controlling parameters such as temperature, pressure, and solvent composition. For example, reactions involving ammonia and formaldehyde in methanol under hydrogen atmosphere yield high purity products.

Continuous Flow Reactors

Continuous flow reactors are increasingly used for scalable production. These reactors allow precise control over reaction conditions, reducing side reactions and enhancing yield consistency. Advanced purification techniques such as crystallization and chromatography are applied post-reaction to achieve desired purity levels.

Analysis of Reaction Yields

The table below summarizes key reaction conditions and yields reported for similar compounds:

Challenges and Optimization Strategies

Reaction Efficiency

Achieving high yields requires precise control of reaction parameters such as temperature, pH, and solvent composition. For example:

- Reductive amination reactions benefit from controlled hydrogen pressure and catalyst selection.

- Cyclization methods require careful precursor design to minimize side reactions.

Purification

Purification techniques such as silica gel column chromatography or crystallization are essential for removing by-products like unreacted precursors or side products.

Scalability

Continuous flow reactors offer advantages in scalability compared to batch processes by maintaining consistent reaction conditions over extended periods.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclopropylpyridin-3-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

Substitution: The methanamine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Neurological Disorders

Research indicates that (4-Cyclopropylpyridin-3-yl)methanamine may exhibit pharmacological properties relevant to treating neurological disorders. It has been studied for its potential as an antidepressant due to its structural similarities with known antidepressants that target neurotransmitter receptors . Specifically, studies have shown that it may interact with nicotinic acetylcholine receptors (nAChRs), which are implicated in mood regulation and cognitive function.

Enzyme Inhibition

The compound has also shown promise in enzyme inhibition studies. It may effectively inhibit key metabolic enzymes involved in various biological pathways, potentially leading to altered concentrations of metabolites that could have therapeutic implications. This characteristic makes it a candidate for further exploration in drug development targeting metabolic disorders.

Interaction with Biological Targets

Studies investigating the interactions of (4-Cyclopropylpyridin-3-yl)methanamine with biological targets have revealed insights into its potential efficacy and safety profiles. Interaction studies often focus on its binding affinity to specific receptors and enzymes within biological systems, which is crucial for determining its therapeutic potential .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of (4-Cyclopropylpyridin-3-yl)methanamine:

- Antidepressant Activity : A study focused on the compound's interaction with nAChRs demonstrated promising results in animal models for depression treatment. The findings suggest that it may act as a partial agonist at α4β2-nAChRs, contributing to its antidepressant-like effects .

- Enzyme Inhibition : Another study highlighted its ability to inhibit specific enzymes related to metabolic pathways, suggesting potential applications in metabolic disorder treatments.

- Binding Studies : Binding affinity studies indicated that (4-Cyclopropylpyridin-3-yl)methanamine has a significant interaction profile with various receptors, which could be leveraged for developing new therapeutic agents targeting neurological disorders .

Mechanism of Action

The mechanism of action of (4-Cyclopropylpyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target molecule. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : The cyclopropyl group in the target compound introduces steric hindrance without significant electron withdrawal, unlike the fluoro substituent in its pyridinyl analog . The chloro-phenyl analog exhibits stronger electron-withdrawing effects, which may alter reactivity in cross-coupling reactions.

- Bioactivity : While the target compound’s specific applications are unclear, benzimidazolyl methanamines (e.g., from ) show herbicidal activity, suggesting that pyridinyl methanamines may also interact with plant enzymes or receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.